3-Methylflavone-8-carboxylic acid glucuronide (MFCA glucuronide)
CAS No.: 60218-13-5
Cat. No.: VC0195194
Molecular Formula: C23H20O10
Molecular Weight: 456.41
Purity: > 95%
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 60218-13-5 |
|---|---|
| Molecular Formula | C23H20O10 |
| Molecular Weight | 456.41 |
| IUPAC Name | (3S,4S,5S,6S)-3,4,5-trihydroxy-6-(3-methyl-4-oxo-2-phenylchromene-8-carbonyl)oxyoxane-2-carboxylic acid |
| Standard InChI | InChI=1S/C23H20O10/c1-10-14(24)12-8-5-9-13(19(12)31-18(10)11-6-3-2-4-7-11)22(30)33-23-17(27)15(25)16(26)20(32-23)21(28)29/h2-9,15-17,20,23,25-27H,1H3,(H,28,29)/t15-,16-,17-,20?,23-/m0/s1 |
| SMILES | CC1=C(OC2=C(C1=O)C=CC=C2C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O)C4=CC=CC=C4 |
| Appearance | White solid |
Introduction
Chemical Identity and Structural Characteristics
3-Methylflavone-8-carboxylic acid glucuronide belongs to the family of flavonoid glucuronides, specifically classified as a flavone derivative with a glucuronic acid moiety. It has several chemical identifiers as presented in Table 1.
Table 1: Chemical Identifiers of MFCA glucuronide
| Parameter | Information |
|---|---|
| CAS Number | 60218-13-5 |
| PubChem CID | 46782249 |
| Molecular Formula | C₂₃H₂₀O₁₀ |
| Molecular Weight | 456.4 g/mol |
| IUPAC Name | (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(3-methyl-4-oxo-2-phenylchromene-8-carbonyl)oxyoxane-2-carboxylic acid |
| Synonyms | 3-Methylflavone-8-carboxylic acid acyl-β-D-glucuronide |
The structure consists of a 3-methylflavone-8-carboxylic acid moiety conjugated with glucuronic acid through an ester linkage. The flavone component provides the core structure, while the glucuronic acid moiety increases water solubility and facilitates excretion .
Structural Representation
The molecular structure features a chromene ring system substituted with a methyl group at position 3, a phenyl group at position 2, and a carboxylic acid moiety at position 8 that forms an ester linkage with the glucuronic acid . This structural arrangement is characteristic of acyl glucuronides, where the carboxylic acid forms an ester bond with the glucuronic acid rather than the more common O-glucuronidation seen with hydroxyl groups .
Stereochemical Properties
MFCA glucuronide possesses multiple stereocenters derived from the glucuronic acid moiety. The compound has specific stereochemistry at positions 2, 3, 4, 5, and 6 of the glucuronic acid component, as indicated in its IUPAC name . This stereochemistry is important for its biological recognition and metabolic processing.
Physical and Chemical Properties
The physical and chemical properties of MFCA glucuronide determine its behavior in biological systems and analytical procedures.
Basic Physical Properties
MFCA glucuronide is a solid compound with specific physicochemical characteristics that influence its solubility, distribution, and analytical behavior .
Table 2: Physical and Chemical Properties of MFCA glucuronide
| Property | Value |
|---|---|
| Molecular Weight | 456.4 g/mol |
| Exact Mass | 456.10564683 Da |
| XLogP3-AA | 1.5 |
| Hydrogen Bond Donor Count | 4 |
| Hydrogen Bond Acceptor Count | 10 |
| Rotatable Bond Count | 5 |
The moderate XLogP3-AA value of 1.5 indicates a balance between hydrophilicity and lipophilicity, which is influenced by the hydrophilic glucuronic acid moiety and the more lipophilic flavone structure .
Spectroscopic Properties
Spectroscopic data provides crucial information for the identification and characterization of MFCA glucuronide. The UV-visible absorption spectrum shows characteristic peaks that are useful for analytical detection.
Table 3: UV-Visible Absorption Data for MFCA
| Solvent | Wavelength (nm) | Extinction Coefficient |
|---|---|---|
| Ethanol | 290 | 16,000 |
| Ethanol | 320 | 14,300 |
| Methanol | 243 | 17,800 |
| Methanol | 290 | 13,300 |
| Methanol | 315 | 12,800 |
These spectroscopic properties are valuable for developing analytical methods for the detection and quantification of MFCA glucuronide in various matrices .
Chemical Reactivity
As an acyl glucuronide, MFCA glucuronide exhibits chemical reactivity that is characteristic of this class of compounds. Acyl glucuronides can undergo hydrolysis, acyl migration, and can potentially form covalent adducts with proteins, which has implications for drug safety and metabolism .
The ester linkage connecting the glucuronic acid to the carboxylic acid of the flavone moiety is susceptible to enzymatic hydrolysis by β-glucuronidases, releasing the parent compound 3-methylflavone-8-carboxylic acid .
Relationship to Flavoxate
MFCA glucuronide holds significant relevance in the context of flavoxate metabolism and pharmacokinetics.
Metabolic Pathway
Flavoxate is a flavone derivative used as a urinary antispasmodic agent. After administration, flavoxate undergoes metabolism to form 3-methylflavone-8-carboxylic acid (MFCA), which is then further conjugated with glucuronic acid to form MFCA glucuronide . This glucuronidation represents a phase II metabolic pathway that increases water solubility and facilitates urinary excretion.
Significance in Pharmacokinetic Studies
MFCA glucuronide serves as an important marker in pharmacokinetic studies of flavoxate. The detection and quantification of MFCA and its glucuronide conjugate in urine provides valuable information about the absorption, metabolism, and excretion of flavoxate .
Research has established methods for simultaneously determining both free and conjugate forms of 3-methylflavone-8-carboxylic acid in human urine, which is essential for comprehensive pharmacokinetic investigations .
Analytical Methods and Challenges
The analysis of MFCA glucuronide presents both opportunities and challenges that are common to many glucuronide metabolites.
Detection and Quantification Techniques
Several analytical approaches have been developed for the detection and quantification of MFCA glucuronide:
Analytical Challenges
The analysis of glucuronide metabolites, including MFCA glucuronide, faces several challenges:
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Ionization Suppression: Glucuronide conjugates may experience ionization suppression in mass spectrometry, affecting sensitivity and quantification accuracy .
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In-source Fragmentation: Glucuronides can undergo in-source fragmentation during mass spectrometry, complicating interpretation of results .
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Chromatographic Behavior: The hydrophilic nature of glucuronides often results in poor retention on reverse-phase columns and irregular peak shapes .
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Stability Issues: Acyl glucuronides like MFCA glucuronide may undergo hydrolysis or acyl migration during sample preparation and analysis, affecting the accuracy of results .
Applications in Research and Development
MFCA glucuronide has several important applications in pharmaceutical research and development.
Reference Standard
3-Methylflavone-8-carboxylic acid glucuronide represents an important metabolite in the biotransformation of flavoxate and serves as a valuable reference standard in pharmaceutical analysis. Its chemical structure, featuring a flavone core conjugated with glucuronic acid through an ester linkage, exemplifies the process of phase II metabolism through glucuronidation.
The physical and chemical properties of MFCA glucuronide, including its molecular weight, stereochemistry, spectroscopic characteristics, and chemical reactivity, influence its behavior in biological systems and analytical procedures. Despite challenges in the analysis of glucuronide conjugates, modern analytical techniques enable the detection and quantification of MFCA glucuronide in various matrices.
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